molecular formula C14H23NO3 B8323392 tert-Butyl 5-formylbicyclo[3.2.1]octan-1-ylcarbamate

tert-Butyl 5-formylbicyclo[3.2.1]octan-1-ylcarbamate

Cat. No. B8323392
M. Wt: 253.34 g/mol
InChI Key: INTOMIBMDPQWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212165B2

Procedure details

To a solution of tert-butyl 5-formylbicyclo[3.2.1]octan-1-ylcarbamate (6.4 g, 25.3 mmol) and K2CO3 (7.1 g, 50.6 mmol) in methanol (200 mL) under N2 was added dimethyl 1-diazo-2-oxopropylphosphonate (6.0 g, 30.3 mmol). After stirring at room temperature for three hours, the reaction mixture became a clear solution. Ethyl acetate (300 mL) and 5% NaHCO3 (300 mL) were added. Aqueous layer was extracted with ethyl acetate (2×200 mL). The organic layers were combined, washed with brine, dried over Na2SO4 and concentrated under reduced pressure to give 5.8 g (90%) the crude title compound, tert-butyl 5-ethynylbicyclo[3.2.1]octan-1-ylcarbamate, as colorless oil. ESI-MS m/z: 194 (M-55)+.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]12[CH2:10][C:7]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])([CH2:8][CH2:9]1)[CH2:6][CH2:5][CH2:4]2)=O.[C:19]([O-])([O-])=O.[K+].[K+].[N+](=C(P(=O)(OC)OC)C(=O)C)=[N-].C([O-])(O)=O.[Na+]>CO.C(OCC)(=O)C>[C:1]([C:3]12[CH2:10][C:7]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])([CH2:8][CH2:9]1)[CH2:6][CH2:5][CH2:4]2)#[CH:19] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
C(=O)C12CCCC(CC1)(C2)NC(OC(C)(C)C)=O
Name
Quantity
7.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C12CCCC(CC1)(C2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.